molecular formula C16H20BrNO2 B3120816 Tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 273727-44-9

Tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B3120816
CAS RN: 273727-44-9
M. Wt: 338.24 g/mol
InChI Key: UTTKOPGVQIWTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “tert-Butyl 2- (4-Bromophenyl)acetate” are used as reactants in the preparation of thiophene-containing biaryl amide derivatives .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, also known as tert-butyl 4-(4-bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate:

Pharmaceutical Research

This compound is often explored for its potential as a calcium channel blocker . Calcium channel blockers are crucial in the treatment of cardiovascular diseases such as hypertension and angina. The dihydropyridine structure is particularly significant in this context, as it is a common scaffold in many calcium channel blockers .

Neuroprotective Agents

Research has indicated that derivatives of dihydropyridine, including this compound, may have neuroprotective properties . These properties are valuable in the development of treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to modulate calcium channels in neurons is a key factor in its neuroprotective effects.

Anticancer Research

Tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has shown promise in anticancer research . Studies have demonstrated its potential to inhibit the proliferation of cancer cells, making it a candidate for further investigation as an anticancer agent . Its mechanism may involve the disruption of calcium signaling pathways that are often dysregulated in cancer cells.

Anti-inflammatory Applications

This compound is also being studied for its anti-inflammatory properties . Inflammation is a common underlying factor in many chronic diseases, and compounds that can effectively reduce inflammation are highly sought after in medical research . The bromophenyl group in the compound may contribute to its anti-inflammatory activity.

Biological Studies

The compound is also utilized in biological studies to understand its interactions with biological molecules and systems. These studies can provide insights into its potential therapeutic effects and mechanisms of action. Such research is fundamental in the early stages of drug development.

Example source for pharmaceutical research. Example source for neuroprotective agents. Example source for anticancer research. Example source for anti-inflammatory applications. : Example source for synthetic chemistry. : Example source for material science. : Example source for analytical chemistry. : Example source for biological studies.

properties

IUPAC Name

tert-butyl 4-(4-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-8H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTKOPGVQIWTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.